molecular formula C22H17F3N2O2 B11054787 N-benzyl-2-{[4-(trifluoromethyl)benzoyl]amino}benzamide

N-benzyl-2-{[4-(trifluoromethyl)benzoyl]amino}benzamide

Cat. No.: B11054787
M. Wt: 398.4 g/mol
InChI Key: JWRFLZMUWXZPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[4-(trifluoromethyl)benzoyl]amino}benzamide is a synthetic organic compound with the molecular formula C22H17F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[4-(trifluoromethyl)benzoyl]amino}benzamide typically involves the condensation of 4-(trifluoromethyl)benzoyl chloride with N-benzyl-2-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[4-(trifluoromethyl)benzoyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzoyl positions, facilitated by reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzyl derivatives.

Scientific Research Applications

N-benzyl-2-{[4-(trifluoromethyl)benzoyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[4-(trifluoromethyl)benzoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{[4-(trifluoromethyl)benzoyl]amino}benzamide is unique due to the combination of its trifluoromethyl group and benzamide structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H17F3N2O2

Molecular Weight

398.4 g/mol

IUPAC Name

N-benzyl-2-[[4-(trifluoromethyl)benzoyl]amino]benzamide

InChI

InChI=1S/C22H17F3N2O2/c23-22(24,25)17-12-10-16(11-13-17)20(28)27-19-9-5-4-8-18(19)21(29)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,26,29)(H,27,28)

InChI Key

JWRFLZMUWXZPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.